1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one
Description
1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core substituted at position 1 with a 3,5-dimethylphenyl group and at position 4 with a 3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl moiety. The 1,2,4-oxadiazole ring is a nitrogen- and oxygen-containing heterocycle known for enhancing metabolic stability and binding affinity in medicinal chemistry applications. The 3,5-dimethylphenyl substituent contributes steric bulk and lipophilicity, while the 2-fluorophenyl group on the oxadiazole may influence electronic properties and target interactions.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O2/c1-12-7-13(2)9-15(8-12)24-11-14(10-18(24)25)20-22-19(23-26-20)16-5-3-4-6-17(16)21/h3-9,14H,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGBKEYREMKBPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC(=NO3)C4=CC=CC=C4F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The compound also contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound. Compounds containing this ring have been studied for their potential as antimicrobial, anti-inflammatory, and anticancer agents . .
Pharmacokinetics, or how the body absorbs, distributes, metabolizes, and excretes a compound, can also vary widely depending on the compound’s specific structure. Factors that can influence a compound’s pharmacokinetics include its size, charge, polarity, and the presence of functional groups that can interact with enzymes and transport proteins .
The action environment, or how environmental factors influence a compound’s action, efficacy, and stability, can also vary widely. Factors such as temperature, pH, and the presence of other compounds can all influence how a compound behaves in the body .
Biological Activity
The compound 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 374.42 g/mol. The structure features a pyrrolidinone core linked to a 1,2,4-oxadiazole moiety and substituted phenyl groups, contributing to its biological activity.
Anticancer Activity
Research indicates that compounds containing the 1,2,4-oxadiazole unit exhibit a wide range of biological activities, particularly in cancer treatment. These compounds have shown efficacy against various cancer cell lines, including human cervical (HeLa), colon adenocarcinoma (CaCo-2), and lung adenocarcinoma cells.
A study highlighted the cytotoxic effects of This compound , reporting an IC50 value that suggests significant antiproliferative activity across multiple cancer types .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key enzymes and pathways associated with tumor growth. Notably, derivatives of 1,2,4-oxadiazoles have been shown to inhibit human deacetylases (e.g., Sirtuin 2) and carbonic anhydrases—enzymes involved in tumor metabolism and proliferation .
Case Studies
Several studies have focused on the biological activity of similar oxadiazole derivatives:
- Study on Anticancer Properties :
-
Mechanism-Based Approaches :
- Recent reviews summarize the bioactivity of 1,3,4-oxadiazoles as promising candidates for anticancer drugs due to their high specificity in binding to molecular targets .
- These compounds have been reported to exhibit not only anticancer properties but also activities such as antiviral and anti-inflammatory effects.
Data Table: Biological Activity Overview
Scientific Research Applications
Chemical Characteristics
- Molecular Formula : C19H17FN2O2
- Molecular Weight : 324.35 g/mol
- CAS Number : 891866-60-7
Biological Activities
The compound belongs to a class of chemicals known as 1,3,4-oxadiazoles , which have shown significant biological activity across various domains:
-
Anticancer Properties :
- Research indicates that derivatives containing the oxadiazole moiety exhibit promising anticancer activities. For instance, compounds similar to 1-(3,5-Dimethylphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one have been tested for their efficacy against various cancer cell lines. One study highlighted that certain oxadiazole derivatives demonstrated high potency against leukemia and breast cancer cell lines, with inhibition rates exceeding 90% in some cases .
-
Antimicrobial Activity :
- The oxadiazole scaffold has also been explored for its antimicrobial properties. Compounds derived from this structure have been effective against a range of bacterial and fungal pathogens. The mechanism often involves the disruption of microbial cell membranes or inhibition of essential metabolic pathways .
- Anti-inflammatory Effects :
- Antidiabetic and Anticonvulsant Activities :
Table 1: Summary of Biological Activities of Oxadiazole Derivatives
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Structural Differences :
Physicochemical Implications :
- The absence of fluorine reduces electronegativity at the oxadiazole-phenyl interface, which might affect π-π stacking interactions in biological targets.
1-(3-((4-Amino-6-((2-fluorophenethyl)amino)-1,3,5-triazin-2-yl)methoxy)-5-methylphenyl)pyrrolidin-2-one (Compound 70)
Structural Differences :
- The oxadiazole ring is replaced with a triazine core, introducing additional nitrogen atoms.
4-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-amine
Structural Differences :
- The pyrrolidin-2-one core is replaced with a 1,2,3-triazol-5-amine.
- The oxadiazole bears a 2-chlorophenyl group instead of 2-fluorophenyl .
Data Table: Key Structural and Physicochemical Comparisons
*Calculated based on structural analysis.
Research Findings and Implications
- Substituent Effects : Fluorine and chlorine atoms on the oxadiazole ring influence electronic properties and binding kinetics. Fluorine’s electronegativity may enhance interactions with polar residues in enzyme active sites, while chlorine’s bulkiness could improve hydrophobic contacts .
- Synthetic Complexity : Compound 70’s triazine-based synthesis () requires more steps than oxadiazole formation, highlighting a trade-off between structural complexity and scalability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
